molecular formula C15H22O2 B1446189 1,11-Dioxa[11]paracyclophane CAS No. 6571-51-3

1,11-Dioxa[11]paracyclophane

Cat. No. B1446189
CAS RN: 6571-51-3
M. Wt: 234.33 g/mol
InChI Key: LTROLYACVISZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Dioxa11paracyclophane is a chemical compound with the molecular formula C15H22O2 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The 1,11-Dioxa11paracyclophane molecule contains a total of 40 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ethers (aromatic) . The molecular weight of 1,11-Dioxa11paracyclophane is 234.34 .


Physical And Chemical Properties Analysis

1,11-Dioxa11paracyclophane is a solid at 20 degrees Celsius . Its melting point ranges from 53.0 to 57.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Enantioselective Synthesis and Ligand Applications

1,11-Dioxa[11]paracyclophane derivatives have been explored extensively in enantioselective synthesis. Hazra, Kanyiva, and Shibata (2016) developed a series of planar-chiral 1,11-dioxa[11]paracyclophane-derived phosphoramidites. These compounds showed moderate enantioselectivity as chiral ligands in Pd-catalyzed allylic alkylation and Cu-catalyzed ethylation of chalcone (Hazra, Kanyiva, & Shibata, 2016). Similarly, Kanda, Endo, and Shibata (2010) demonstrated the enantioselective ortho-lithiation of 1,n-dioxa[n]paracyclophanes, leading to chiral mono- and disubstituted paracyclophanes (Kanda, Endo, & Shibata, 2010).

Host-Guest Interactions and Hydrophobic Field Development

Chun, Lee, and Kim (1988) designed water-soluble paracyclophanes containing diphenyl ether skeletons. These novel compounds aimed to develop artificial host compounds providing efficient hydrophobic fields, potentially applicable in host-guest chemistry (Chun, Lee, & Kim, 1988).

Investigation of Rotational Barriers

Hochmuth and König (1999) synthesized substituted [11]paracyclophanes to determine their energy barrier to rotation. This study involved dynamic enantioselective gas chromatography and computer simulation, providing insights into the molecular dynamics of these compounds (Hochmuth & König, 1999).

Synthesis of Chiral Phosphites

Shibata et al. (2016) synthesized various planar-chiral 1,n-dioxa[n]paracyclophanes with a phenolic hydroxyl group. These were used to create a new family of chiral phosphites, demonstrating their application as chiral ligands in palladium-catalyzed and rhodium-catalyzed reactions (Shibata et al., 2016).

Synthesis of Enzyme Models

Murakami et al. (1976) focused on synthesizing [20]paracyclophane derivatives with functional groups on polymethylene bridges, resembling enzyme-like functions in acyl-transfer reactions. This study highlighted the potential of paracyclophanes as models for enzymatic activity (Murakami et al., 1976).

Safety And Hazards

When handling 1,11-Dioxa11paracyclophane, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

2,12-dioxabicyclo[11.2.2]heptadeca-1(15),13,16-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTROLYACVISZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOC2=CC=C(C=C2)OCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229676
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Dioxa[11]paracyclophane

CAS RN

6571-51-3
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6571-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,11-Dioxa[11]paracyclophane
Reactant of Route 2
1,11-Dioxa[11]paracyclophane
Reactant of Route 3
1,11-Dioxa[11]paracyclophane
Reactant of Route 4
1,11-Dioxa[11]paracyclophane
Reactant of Route 5
1,11-Dioxa[11]paracyclophane
Reactant of Route 6
1,11-Dioxa[11]paracyclophane

Citations

For This Compound
10
Citations
M Hazra, KS Kanyiva, T Shibata - Tetrahedron: Asymmetry, 2016 - Elsevier
A library of bench-stable planar-chiral 1,11-dioxa[11]paracyclophane-derived phosphoramidites was synthesized by a three step procedure: enantioselective ortho-lithiation, reductive …
Number of citations: 7 www.sciencedirect.com
K Kanda, R Hamanaka, K Endo, T Shibata - Tetrahedron, 2012 - Elsevier
The asymmetric induction of planar chirality in 1,n-dioxa[n]paracyclophane derivatives via asymmetric ortho-lithiation is described. Enantioselective ortho-lithiation of unflippable 1,n-…
Number of citations: 28 www.sciencedirect.com
K Kanda, K Endo, T Shibata - Organic letters, 2010 - ACS Publications
Highly enantioselective ortho-lithiation and dilithiation of 1,n-dioxa[n]paracyclophanes were realized with the use of sec-butyllithium and a catalytic or stoichiometric amount of sparteine…
Number of citations: 46 pubs.acs.org
T KUNIEDA, W TSAI, M NARUSHIMA… - Chemical and …, 1982 - jstage.jst.go.jp
1, 1 1—Dioxa [l 1] paracyclophane (2, 12-dioxabicyclo [11, 2, 2] heptadeca—13, 15, 16-triene) derivatives were thermally equilibrated in cholesteric mesophases. The enantiomeric and …
Number of citations: 4 www.jstage.jst.go.jp
T Shibata, M Fukai, R Sekine, M Hazra, KS Kanyiva - Synthesis, 2016 - thieme-connect.com
Various planar-chiral 1,n-dioxa[n]paracyclophanes possessing a phenolic hydroxyl group have been synthesized via enantioselective ortho-lithiation. Subsequent reaction with 2,2′-…
Number of citations: 6 www.thieme-connect.com
K Akagawa, J Higuchi, I Yoshikawa… - European Journal of …, 2018 - Wiley Online Library
Kinetic resolution of a planar‐chiral ansa cyclophane, 13‐formyl‐1,11‐dioxa[11]paracyclophane, was conducted by a peptide‐catalyzed aldol reaction. With a resin‐supported tripeptide…
ML Birsa - Organic Reaction Mechanisms· 2016: An annual …, 2020 - Wiley Online Library
This Chapter Contains Sections titled: Carbanion Structure and Stability Carbanion Reactions Enolates and Related Species Heteroatom‐Stabilized Species Organometallic Species …
Number of citations: 6 onlinelibrary.wiley.com
M Varalakshmi, C Nagaraju… - Phosphorus, Sulfur, and …, 2018 - Taylor & Francis
A series of new class of diethyl N-2-hydroxyethyl-N'-substituted phosphoramidimidates 6(a–e) and diethyl P-morpholino-N-substituted phosphonimidates 6(f–j) was synthesized. The …
Number of citations: 1 www.tandfonline.com
JB Gualtierotti, V Hornillos… - Atropisomerism and Axial …, 2019 - World Scientific
This chapter offers an extensive overview of recent developments in the area of asymmetric catalysis by transition metal complexes using axially chiral monodentate phosphorus ligands…
Number of citations: 2 www.worldscientific.com
W Fehrenbach, A Stieb, G Meier - 1985 - Taylor & Francis
Liquid Crystals: A Bibliography for 1982 Page 1 Mol. Crysr. Liq. Crysr., 1985, Vol. 130, pp. 25-141 0 1985 Gordon and Breach. Science Publishers, Inc. and OPA Ltd. Printed in the …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.